molecular formula C36H56I2N2O4 B12808005 4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide CAS No. 10066-69-0

4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide

Cat. No.: B12808005
CAS No.: 10066-69-0
M. Wt: 834.6 g/mol
InChI Key: RTVGPORNXYHAKU-UHFFFAOYSA-L
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Description

4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide is a complex organic compound with a molecular formula of C36H56I2N2O4. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with diphenyl groups and a butoxycarbonyl chain. The presence of diethyl(methyl)azaniumyl groups and diiodide ions further adds to its complexity.

Preparation Methods

The synthesis of 4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide involves multiple steps, including the formation of the cyclobutane ring, the introduction of diphenyl groups, and the attachment of the butoxycarbonyl chain. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.

Scientific Research Applications

4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide stands out due to its unique structure and functional groups. Similar compounds include:

    4-[3-[4-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide: This compound has a similar structure but with a pentoxycarbonyl chain instead of a butoxycarbonyl chain.

    3-[3-[diethyl(methyl)azaniumyl]propoxy]propyl-diethyl-methylazanium;diiodide: This compound features a propoxy chain and is used in similar applications.

These comparisons highlight the structural diversity and potential functional differences among these compounds, emphasizing the unique properties of this compound.

Properties

CAS No.

10066-69-0

Molecular Formula

C36H56I2N2O4

Molecular Weight

834.6 g/mol

IUPAC Name

4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide

InChI

InChI=1S/C36H56N2O4.2HI/c1-7-37(5,8-2)25-17-19-27-41-35(39)33-31(29-21-13-11-14-22-29)34(32(33)30-23-15-12-16-24-30)36(40)42-28-20-18-26-38(6,9-3)10-4;;/h11-16,21-24,31-34H,7-10,17-20,25-28H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

RTVGPORNXYHAKU-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(CC)CCCCOC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OCCCC[N+](C)(CC)CC)C3=CC=CC=C3.[I-].[I-]

Origin of Product

United States

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